N,N-dimethyl-1,4-oxazepane-6-carboxamide

CAS No.: 1316223-40-1

Cat. No.: VC2696545

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1316223-40-1 |

|---|---|

| Molecular Formula | C8H16N2O2 |

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | N,N-dimethyl-1,4-oxazepane-6-carboxamide |

| Standard InChI | InChI=1S/C8H16N2O2/c1-10(2)8(11)7-5-9-3-4-12-6-7/h7,9H,3-6H2,1-2H3 |

| Standard InChI Key | BJIHIPDTTHLJFL-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)C1CNCCOC1 |

| Canonical SMILES | CN(C)C(=O)C1CNCCOC1 |

Introduction

Chemical Structure and Properties

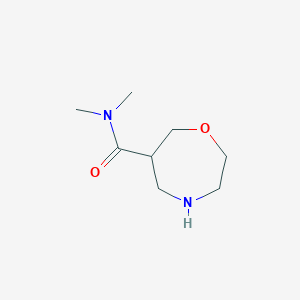

N,N-dimethyl-1,4-oxazepane-6-carboxamide features a seven-membered heterocyclic ring containing one nitrogen atom and one oxygen atom in positions 1 and 4, respectively, forming the oxazepane core structure. The compound has a dimethylamino group (-N(CH₃)₂) attached to a carboxamide functional group at the 6-position of the oxazepane ring. This structural arrangement contributes to its ability to interact with various biological targets, potentially through hydrogen bonding and other intermolecular forces.

The compound is characterized by its molecular formula C₈H₁₆N₂O₂ and a molecular weight of 172.22 g/mol, making it a relatively small molecule that may exhibit favorable pharmacokinetic properties. The presence of the carboxamide group likely influences its solubility profile and hydrogen bonding capabilities, which are critical factors in drug development.

Physical and Chemical Properties

The key physicochemical properties of N,N-dimethyl-1,4-oxazepane-6-carboxamide are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1316223-40-1 |

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.22 g/mol |

| Structural Features | Seven-membered oxazepane ring with N and O at positions 1 and 4 |

| Functional Groups | Dimethylamino group, carboxamide group |

| Physical State | Not specified in available data |

| Solubility | Not specified in available data |

While detailed information about the compound's physical state, appearance, solubility parameters, and stability is limited in the available literature, its structural features suggest potential hydrogen bonding capabilities through the carboxamide group and possible interactions with biological targets through its heterocyclic system.

Structural Comparison with Related Compounds

The 1,4-oxazepane ring system appears in various biologically active compounds, including several with documented pharmaceutical potential. When comparing N,N-dimethyl-1,4-oxazepane-6-carboxamide with related structures, it's valuable to note the differences in substitution patterns and functional groups that may influence biological activity.

Similarly, the (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamide compounds, which have been investigated as dipeptidyl peptidase inhibitors, feature the carboxamide group at position 2 rather than position 6, along with additional structural elements that provide specificity for enzyme binding . These compounds demonstrate how modifications to the basic oxazepane scaffold can yield molecules with targeted biological activities.

Analytical Characterization

Comprehensive analytical characterization of 1,4-oxazepane derivatives typically involves multiple spectroscopic and chromatographic techniques. For related oxazepane compounds, detailed NMR investigations including 1H, 13C{1H}, APT, 1H–1H COSY, 1H–1H NOESY, 1H–13C HMQC, 1H–13C HMBC, and 1H–15N HMBC have been employed to determine their constitutional structure .

For N,N-dimethyl-1,4-oxazepane-6-carboxamide specifically, complete assignment of 1H, 13C, and potentially 15N signals would be essential for structural confirmation. The characteristic NMR signals of the dimethylamino group and the carboxamide functionality would serve as diagnostic features for confirming the compound's identity and purity.

LC-MS analysis can also provide valuable information about the compound's molecular weight and fragmentation pattern, supporting structural assignment. High-resolution mass spectrometry would confirm the molecular formula C₈H₁₆N₂O₂ with high precision.

Biological Activities

Anticancer Properties

One of the most promising aspects of N,N-dimethyl-1,4-oxazepane-6-carboxamide and related oxazepane derivatives is their potential anticancer activity. Research indicates that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that they may interfere with cellular pathways involved in cancer cell proliferation and survival.

| Biological Activity | Target/Mechanism | Stage of Research |

|---|---|---|

| Anticancer | Cytotoxic effects on cancer cell lines | Preliminary research |

| Antidepressant | Potential neurotransmitter modulation | Hypothesized based on related structures |

| Enzyme inhibition | Possible interaction with various enzymes | Not specifically determined for this compound |

The versatility of the oxazepane scaffold in medicinal chemistry is evidenced by the diverse biological activities reported for compounds containing this heterocyclic system.

Structure-Activity Relationships

Understanding the structure-activity relationships (SARs) of oxazepane derivatives is crucial for rational drug design and optimization. For N,N-dimethyl-1,4-oxazepane-6-carboxamide, the position and nature of substituents on the oxazepane ring likely play significant roles in determining biological activity.

The dimethylamino group attached to the carboxamide functionality at position 6 may influence the compound's binding affinity to biological targets through steric and electronic effects. In related compounds, the stereochemistry at positions 2, 5, and 6 of the oxazepane ring has been shown to significantly impact biological activity, as evidenced by the stereospecific dipeptidyl peptidase inhibitory activity of certain 1,4-oxazepane-2-carboxamide derivatives .

Comparative studies with structurally similar compounds would be valuable for establishing clear SARs and identifying the optimal substitution patterns for specific therapeutic applications. Such studies could guide the design of more potent and selective analogs with enhanced pharmacological profiles.

Current Research and Future Directions

Current research involving N,N-dimethyl-1,4-oxazepane-6-carboxamide appears to be predominantly in the preclinical stage, with a focus on understanding its fundamental chemical properties and preliminary biological activities. The compound's potential as a building block for more complex molecules with enhanced biological properties represents an intriguing area for future exploration.

Research gaps that warrant further investigation include:

-

Detailed mechanism of action studies to elucidate how the compound interacts with biological targets

-

Comprehensive pharmacokinetic profiling to determine absorption, distribution, metabolism, and excretion characteristics

-

Structure-activity relationship studies to identify optimal substitution patterns for specific therapeutic applications

-

Development of more efficient and stereoselective synthesis methods

As research in medicinal chemistry continues to advance, compounds like N,N-dimethyl-1,4-oxazepane-6-carboxamide may serve as valuable chemical probes for understanding biological processes and as starting points for the development of novel therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume